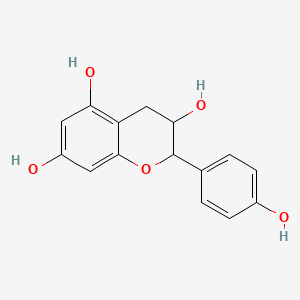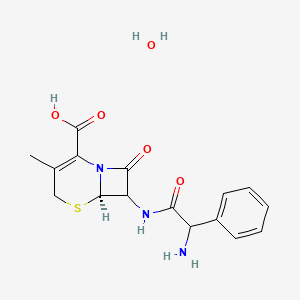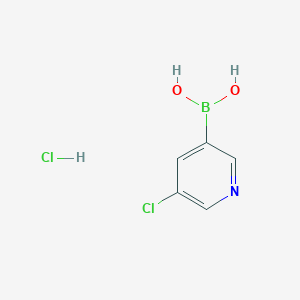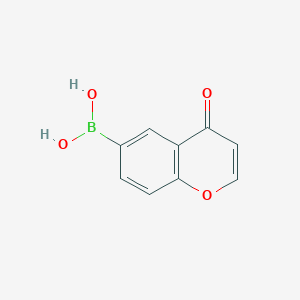
(-)-Trimethaphan Camphorsulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Trimethaphan Camphorsulfonate: is a chemical compound that belongs to the class of camphorsulfonic acid derivatives. It is known for its use in various pharmaceutical formulations, particularly as a ganglionic blocker in the treatment of hypertensive emergencies and controlled hypotension during surgery. The compound is a white crystalline solid that is soluble in water and various organic solvents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Trimethaphan Camphorsulfonate typically involves the sulfonation of camphor with sulfuric acid and acetic anhydride. The reaction mechanism is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (-)-Trimethaphan Camphorsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, sulfonate esters, and substituted camphorsulfonic acid compounds.
科学的研究の応用
Chemistry: In chemistry, (-)-Trimethaphan Camphorsulfonate is used as a resolving agent for chiral amines and other cations. It is also employed in the synthesis of quinolines and other complex organic molecules .
Biology: The compound is used in biological research to study the effects of ganglionic blockers on the nervous system. It helps in understanding the mechanisms of neurotransmission and the role of ganglia in various physiological processes.
Medicine: Medically, this compound is used as a ganglionic blocker to manage hypertensive emergencies and induce controlled hypotension during surgical procedures. It is also being investigated for its potential use in treating other cardiovascular conditions.
Industry: In the pharmaceutical industry, the compound is used in the formulation of various drugs. Its ability to act as a ganglionic blocker makes it valuable in the development of medications for hypertension and other cardiovascular diseases.
作用機序
Molecular Targets and Pathways: (-)-Trimethaphan Camphorsulfonate exerts its effects by blocking the transmission of nerve impulses in the autonomic ganglia. It binds to nicotinic acetylcholine receptors on the postganglionic neurons, preventing the release of neurotransmitters and thereby inhibiting the transmission of nerve signals. This results in a decrease in blood pressure and controlled hypotension .
類似化合物との比較
Camphorsulfonic Acid: A structural derivative of camphor, used in various chemical reactions and pharmaceutical formulations.
Lanabecestat Camphorsulfonate: Another camphorsulfonic acid derivative used in pharmaceutical formulations.
Uniqueness: (-)-Trimethaphan Camphorsulfonate is unique due to its specific use as a ganglionic blocker in medical applications. Its ability to effectively manage hypertensive emergencies and induce controlled hypotension during surgery sets it apart from other camphorsulfonic acid derivatives.
特性
分子式 |
C32H41N2O5S2+ |
|---|---|
分子量 |
597.8 g/mol |
IUPAC名 |
(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/t19-,20-,21-,26?;7-,10+/m01/s1 |
InChIキー |
HALWUDBBYKMYPW-HHKLIZPNSA-N |
異性体SMILES |
CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1C[C@H]2[C@@H]3[C@H](C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
正規SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


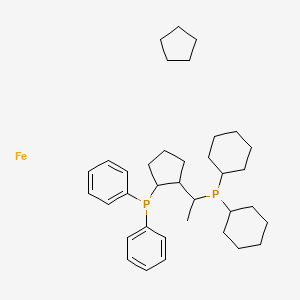
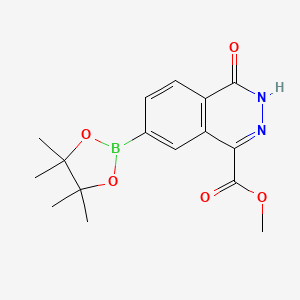

![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)
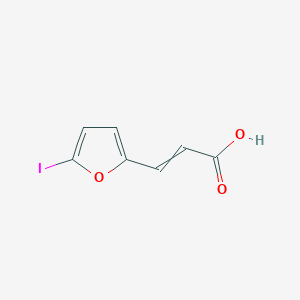
![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
